[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate
Description
The compound [(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate is a structurally intricate molecule featuring multiple stereochemical centers, unsaturated bonds, and functional groups. Its core structure includes a carbamate group, a chlorinated octadienyl backbone, and a branched acyl chain with a dihydropyran moiety. Below, we compare its inferred properties with structurally or functionally related compounds from peer-reviewed sources.
Properties
Molecular Formula |
C31H44ClN3O7 |
|---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate |
InChI |
InChI=1S/C31H44ClN3O7/c1-20(19-21(2)24-16-17-25(40-7)29(38)42-24)11-8-9-13-26(36)35-27(31(4,5)6)28(37)34-18-10-12-23(41-30(33)39)15-14-22(3)32/h8-11,13-14,17-19,21,23-24,27H,12,15-16H2,1-7H3,(H2,33,39)(H,34,37)(H,35,36)/b11-8-,13-9-,18-10-,20-19+,22-14+/t21-,23+,24-,27+/m0/s1 |
InChI Key |
KRJDJEJEUDVRKZ-HUSNLYBVSA-N |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C\C=C/C(=O)N[C@H](C(=O)N/C=C\C[C@H](C/C=C(\C)/Cl)OC(=O)N)C(C)(C)C)[C@@H]1CC=C(C(=O)O1)OC |
Canonical SMILES |
CC(C=C(C)C=CC=CC(=O)NC(C(=O)NC=CCC(CC=C(C)Cl)OC(=O)N)C(C)(C)C)C1CC=C(C(=O)O1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Fluorinated Triazole Derivatives (Compounds 16 and 17, ): These compounds share a pyran core and amide linkages but differ in their fluorinated alkyl chains and triazole substituents. Fluorine atoms in Compounds 16/17 enhance hydrophobicity and metabolic stability, whereas the target’s chloro and methoxy groups may prioritize electrophilic reactivity .
- Benzopyran-Derived Compound (): The 6-chloro-4H-1-benzopyran-4-one scaffold in includes a cyano group and thiaoctanol side chain. While the benzopyran core is distinct from the target’s aliphatic backbone, both compounds utilize chloro substituents for electronic modulation. The benzopyran derivative’s extended conjugation system contrasts with the target’s unsaturated but non-aromatic structure, which may reduce π-π stacking interactions .
- Tetrahydroimidazo[1,2-a]pyridine (Compound 1l, ): This nitrogen-rich heterocycle features cyano and nitro groups, offering strong electron-withdrawing effects. The target compound’s carbamate group provides a less polarized but hydrolytically stable alternative. Both compounds exhibit stereochemical complexity, though the imidazopyridine’s fused ring system likely enhances planarity and crystallinity (m.p. 243–245°C) .
- Spiro-Benzothiazole Derivatives (): These spiro compounds integrate benzothiazole and pyrrolidine moieties, emphasizing rigidity and hydrogen-bonding capacity. The target’s carbamate and amide groups mirror this focus on hydrogen-bond donors/acceptors but lack the spiro architecture’s steric constraints .
Spectroscopic and Physical Properties
IR and NMR Signatures:
The benzopyran derivative () showed distinct IR peaks for CN (2379 cm⁻¹) and C=O (1684 cm⁻¹), while the target’s carbamate would exhibit a characteristic C=O stretch near 1700–1750 cm⁻¹. The tetrahydroimidazopyridine’s 1H NMR signals for aromatic protons (δ 7.14–7.51 ppm) contrast with the target’s aliphatic proton environments, which would likely resonate below δ 6.0 ppm .Melting Points and Solubility:
The tetrahydroimidazopyridine’s high melting point (243–245°C) reflects its crystalline nature, whereas the target’s unsaturated backbone and carbamate group may reduce melting points and enhance solubility in polar aprotic solvents .
Data Table: Key Features of Compared Compounds
Biological Activity
The compound [(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Chlorine Atom : The presence of chlorine can enhance lipophilicity and bioactivity.
- Pyran and Trienoyl Moieties : These structures often play roles in anti-cancer and anti-inflammatory activities.
- Carbamate Functionality : Known for its role in enhancing solubility and stability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C31H44ClN3O7 |
| Molecular Weight | 577.1 g/mol |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyran derivatives have shown inhibition of tumor growth in various cancer cell lines. The specific compound has not been extensively studied in clinical trials; however, its structural analogs have demonstrated:
- Inhibition of Cell Proliferation : Compounds with similar configurations have shown IC50 values ranging from 40 to 162 μg/ml against different cancer cell lines .
- Mechanism of Action : Many of these compounds induce apoptosis through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have been reported to possess:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease processes:
- ADAM17 Inhibition : Related compounds have been shown to inhibit ADAM17, a metalloproteinase involved in inflammatory responses . This inhibition can lead to reduced levels of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of a structurally similar compound, researchers reported that:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Results : The compound exhibited a significant reduction in cell viability at concentrations as low as 50 μM over 48 hours.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 μg/ml against S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
